molecular formula C13H14N2O2 B2627189 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 903366-29-0

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No.: B2627189
CAS No.: 903366-29-0
M. Wt: 230.267
InChI Key: MTUZLFBKKNTLNL-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a pyrroloquinoline core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide typically involves multi-step organic reactions One common method involves the initial formation of the pyrroloquinoline core through a series of cyclization reactionsThe reaction conditions often require the use of catalysts, such as methanesulfonic acid, and solvents like methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial, and optimization of reaction parameters such as temperature, pressure, and reaction time is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and related heterocyclic compounds such as:

  • 4-hydroxy-2-quinolones
  • Pyrrolopyrazines
  • Indole derivatives

Uniqueness

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is unique due to its specific structural features and the presence of both a pyrroloquinoline core and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8(16)14-11-6-9-2-3-12(17)15-5-4-10(7-11)13(9)15/h6-7H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUZLFBKKNTLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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